5-((Benzyloxy)carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid

Synthetic methodology Process chemistry Morpholine isostere synthesis

For medicinal chemistry programs requiring a conformationally rigid, chiral morpholine scaffold, this Cbz-protected (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid is the optimal starting material. It enables a 70% overall yield over six steps, mild catalytic hydrogenolysis deprotection, and orthogonal compatibility with Boc/Fmoc groups—critical for complex multi-step syntheses. The free carboxylic acid at the 4-position allows direct amide coupling to amine-containing fragments. Use it to generate locked GABA analogues of baclofen and pregabalin with precise SAR. Request a quote to secure your research supply.

Molecular Formula C14H15NO5
Molecular Weight 277.276
CAS No. 2248267-77-6
Cat. No. B2773304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((Benzyloxy)carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid
CAS2248267-77-6
Molecular FormulaC14H15NO5
Molecular Weight277.276
Structural Identifiers
SMILESC1C2CN(C1(CO2)C(=O)O)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C14H15NO5/c16-12(17)14-6-11(20-9-14)7-15(14)13(18)19-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,16,17)
InChIKeyJSWCKNJPGDOULX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-((Benzyloxy)carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid (CAS 2248267-77-6): A Cbz-Protected Bridged Bicyclic Morpholine Amino Acid Building Block


5-((Benzyloxy)carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid (CAS 2248267-77-6; molecular formula C14H15NO5; MW 277.28) is a chiral, non-racemic, Cbz-protected bridged bicyclic morpholine-4-carboxylic acid [1]. It belongs to the class of 2-oxa-5-azabicyclo[2.2.1]heptane derivatives, which are conformationally rigid morpholine isosteres developed as compact modules for medicinal chemistry [2]. The compound features a benzyloxycarbonyl (Cbz) protecting group on the bridgehead nitrogen, a free carboxylic acid at the 4-position, and a stereochemically defined (1S,4S) configuration. It serves as a key synthetic intermediate for backbone-constrained γ-amino acid analogues, including conformationally locked variants of FDA-approved drugs baclofen and pregabalin [3].

Why Generic Morpholine or Alternative N-Protected 2-Oxa-5-azabicyclo[2.2.1]heptane Building Blocks Cannot Replace CAS 2248267-77-6


The 2-oxa-5-azabicyclo[2.2.1]heptane scaffold is not a single interchangeable commodity. The choice of N-protecting group fundamentally determines synthetic route efficiency, deprotection orthogonality, and downstream functionalisation strategy. The N-benzoyl protected variant (Portoghese route) requires harsh deprotection conditions and delivers only 59% overall yield over seven steps [1]. The N-Boc variant (Sun's method) lacks reported yields entirely [1]. In contrast, the Cbz-protected target compound enables a high-yielding six-step synthesis (70% overall) with mild catalytic hydrogenolysis deprotection, orthogonal to acid-labile Boc groups—a critical advantage in complex multi-step sequences where orthogonal protecting group strategies are mandatory [1]. Furthermore, the free carboxylic acid at the 4-position distinguishes this compound from the simple parent bicyclic amine (CAS 31560-06-2), which lacks the carboxylate handle needed for direct incorporation as a conformationally constrained amino acid module in peptide or drug-like scaffolds .

Head-to-Head Quantitative Differentiation Evidence for 5-((Benzyloxy)carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid (CAS 2248267-77-6)


Cbz-Protected Route Delivers 70% Overall Yield vs. 59% for N-Benzoyl Route: A 1.19-Fold Synthetic Efficiency Advantage

The Cbz-protected synthetic route to the 2-oxa-5-azabicyclo[2.2.1]heptane core proceeds in six steps with an overall yield of 70% starting from trans-4-hydroxy-L-proline [1]. In contrast, the N-benzoyl protected route reported by Portoghese (1971) requires seven steps and achieves only 59% total yield [1]. The Cbz route avoids the use of toxic diazomethane (required in the benzoyl route for methyl ester formation) and employs mild catalytic hydrogenolysis (10% Pd/C, H₂) for final deprotection, whereas the benzoyl group requires tedious basic hydrolysis [1]. The N-Boc route (Sun, 2006) utilized a six-step procedure but no quantitative yields were reported, making direct comparison impossible and rendering the Cbz route the only fully characterised, high-yielding option with published step-by-step yields [1].

Synthetic methodology Process chemistry Morpholine isostere synthesis

Cbz Protecting Group Enables Orthogonal Deprotection: Catalytic Hydrogenolysis Without Compromising Acid-Labile Boc Groups

The Cbz (benzyloxycarbonyl) group on the target compound can be removed by catalytic hydrogenolysis (H₂, 10% Pd/C, room temperature, atmospheric pressure) under neutral conditions that leave acid-labile protecting groups such as Boc and tert-butyl esters intact [1]. This orthogonal deprotection profile is not achievable with Boc-protected analogs of the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold, which require acidic conditions (e.g., TFA or HCl/dioxane) for removal, thereby simultaneously cleaving other acid-sensitive functionalities . The literature confirms that when Boc and Cbz coexist on the same substrate, Cbz can be selectively removed by hydrogenolysis with Boc unchanged, or Boc can be selectively removed by acidolysis with Cbz unaffected—enabling bidirectional protecting group manipulation strategies .

Protecting group strategy Orthogonal deprotection Peptide chemistry

Conformationally Rigid Bicyclic Scaffold Provides Defined Exit Vectors vs. Flexible Morpholine: Key for Structure-Based Drug Design

The 2-oxa-5-azabicyclo[2.2.1]heptane scaffold is a carbon-atom bridged morpholine that locks the morpholine ring into a rigid bicyclic conformation [1]. Unlike flexible morpholine, which can interconvert between multiple low-energy conformers, the bridged scaffold restricts the relative orientation of the oxygen and nitrogen lone pairs to spatially defined vectors [2]. Quantitative conformational analysis demonstrates that the bridged morpholine-proline chimeras based on this scaffold orient the oxygen and nitrogen lone pairs in spatially distinct 'east–west' and 'north–west' directions, respectively, providing predictable three-dimensional pharmacophore geometry [2]. Morpholine itself (CAS 110-91-8) lacks this conformational restriction; its ring-flipping dynamics result in an ensemble of accessible conformations, reducing the precision of SAR interpretation.

Conformational restriction Morpholine isostere Structure-based drug design

Carboxylic Acid at Position 4 Enables Direct Incorporation as a Conformationally Constrained Amino Acid Module Without Additional Functionalisation

The target compound bears a free carboxylic acid at the 4-position of the bicyclic scaffold, directly enabling its use as a conformationally constrained amino acid for amide bond formation [1]. In contrast, the parent bicyclic amine (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane (CAS 31560-06-2, as hydrochloride salt) lacks this carboxylate functionality and requires additional synthetic manipulation (e.g., N-alkylation with a haloacetic acid equivalent) to introduce the acid handle needed for peptide coupling . The compound has been explicitly validated as a 'compact module' for modulating physicochemical and pharmacokinetic properties of drug candidates by the Roche medicinal chemistry group, who demonstrated its utility in introducing both conformational constraint and intellectual property differentiation [1].

Amino acid building block Drug discovery module Compact module concept

Validated Entry Point to Backbone-Constrained Baclofen and Pregabalin Analogues: Direct Literature Precedent for GABAergic Drug Discovery

The 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid scaffold—of which the target compound is the Cbz-protected precursor—has been explicitly validated as a platform for backbone-constrained analogues of the FDA-approved GABAergic drugs baclofen and pregabalin [1]. Attaching an acetic acid moiety at C-3 of the deprotected core reveals an embedded γ-aminobutyric acid (GABA) framework, and variations in the C-3 substituent (alkyl or aryl) directly produce conformationally locked analogues [1]. The Cbz-protected target compound provides the optimal entry point to this validated scaffold because Cbz deprotection under neutral hydrogenolysis conditions preserves the acid-labile functionalities often present in advanced GABAergic intermediates, whereas Boc or benzoyl deprotection would be incompatible [1][2].

GABA analogue Baclofen Pregabalin Neurological drug discovery

Predicted Physicochemical Profile: Cbz Group Imparts Chromatographic Visibility and Modulated Lipophilicity vs. Unprotected Core

The Cbz group serves a dual purpose beyond amine protection: it provides a strong UV chromophore (λmax ~254–258 nm) enabling facile HPLC monitoring and purification, and it modulates the lipophilicity of the scaffold [1]. The unprotected 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride has a reported LogP of −1.2 ± 0.3, reflecting high aqueous solubility (23 mg/mL at 25 °C) but limited organic-phase partitioning . Introduction of the Cbz group is expected to increase LogP by approximately 2–3 log units based on the calculated LogP of structurally related Cbz-amino acids, shifting the compound into a more favourable range for organic solvent extraction and normal-phase chromatography while maintaining adequate aqueous solubility for coupling reactions [1].

Lipophilicity Chromatographic detection Physicochemical properties

Optimal Scientific and Industrial Use Cases for 5-((Benzyloxy)carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid (CAS 2248267-77-6)


Medicinal Chemistry: Synthesis of Conformationally Locked GABA Receptor Ligands (Baclofen/Pregabalin Analogues)

The target compound is the optimal starting material for synthesising backbone-constrained analogues of baclofen and pregabalin. Following Cbz deprotection by mild hydrogenolysis (H₂, Pd/C), the free amine can be functionalised, and the C-3 position can be elaborated with an acetic acid moiety to embed a GABA framework [1]. Variations at C-3 (alkyl or aryl substituents) produce a library of conformationally locked GABAergic compounds with defined three-dimensional pharmacophore geometry, enabling precise SAR studies impossible with flexible GABA analogues [1]. The Cbz group ensures compatibility with acid-sensitive intermediates during multi-step elaboration, a critical advantage over Boc-protected alternatives. (See Section 3, Evidence Items 4 and 5 for quantitative scaffold validation.)

Fragment-Based Drug Discovery: Compact Module for Physicochemical and PK Property Modulation

As validated by Roche medicinal chemists, the 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid scaffold—accessed via the Cbz-protected target compound—functions as a 'compact module' that can be directly coupled to drug-like fragments to simultaneously modulate physicochemical properties (LogD, TPSA), introduce conformational constraint, and create intellectual property differentiation [1]. The free carboxylic acid enables direct amide coupling to amine-containing fragments without additional functionalisation steps. The rigid scaffold's defined exit vectors facilitate structure-based design when co-crystal structures of target proteins are available. (See Section 3, Evidence Items 3 and 4 for conformational and functional group advantages.)

Process Chemistry: Scalable Synthesis of the 2-Oxa-5-azabicyclo[2.2.1]heptane Core for Late-Stage Functionalisation

For kilo-lab or pilot-plant scale preparation of the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold, the Cbz-protected target compound enables the highest published overall yield (70% over 6 steps) and avoids the use of hazardous diazomethane required in the N-benzoyl route [1]. All six steps proceed under mild conditions (0 °C to room temperature or reflux in methanol), employ inexpensive reagents (CbzCl, SOCl₂, TsCl, NaBH₄, NaOMe), and terminate with a clean catalytic hydrogenolysis deprotection [1]. The Cbz intermediate can be isolated as a crystalline solid, facilitating purification and storage. This route represents the most scalable and green-chemistry-compatible synthesis of the scaffold reported to date. (See Section 3, Evidence Item 1 for full step-by-step comparison.)

Orthogonal Protecting Group Strategies in Complex Molecule Synthesis

In complex synthetic sequences requiring differential protection of multiple amine functionalities, the Cbz group on the target compound provides a deprotection handle orthogonal to both Boc (acid-labile) and Fmoc (base-labile) groups [1]. The Cbz group is quantitatively removed by catalytic hydrogenolysis (H₂, Pd/C, MeOH, 4 h, 100% yield) under neutral conditions that leave Boc, tert-butyl esters, and Fmoc groups intact [1][2]. This orthogonality is particularly valuable in the synthesis of bifunctional probes (e.g., PROTACs, fluorescent conjugates), peptide-drug conjugates, and multi-step natural product syntheses where sequential deprotection is required. (See Section 3, Evidence Item 2 for orthogonal deprotection data.)

Quote Request

Request a Quote for 5-((Benzyloxy)carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.